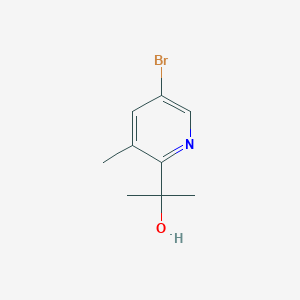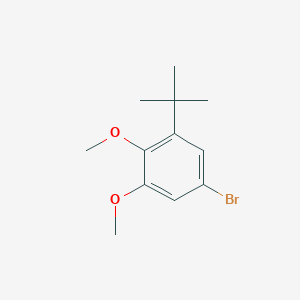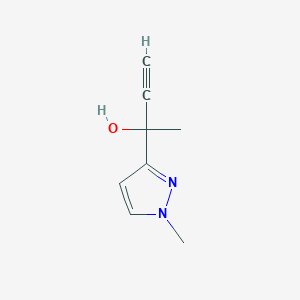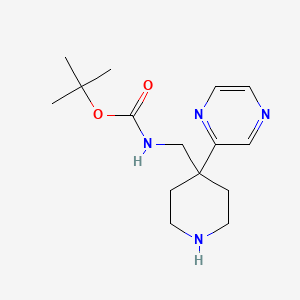![molecular formula C16H17N3O4S B13989070 4-[(2,4-Dinitrophenyl)sulfanyl]-n,n-diethylaniline CAS No. 49674-95-5](/img/structure/B13989070.png)
4-[(2,4-Dinitrophenyl)sulfanyl]-n,n-diethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2,4-Dinitrophenyl)sulfanyl]-n,n-diethylaniline is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a sulfanyl group attached to a 2,4-dinitrophenyl ring, which is further connected to an n,n-diethylaniline moiety. The presence of both nitro and sulfanyl groups in its structure makes it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
The synthesis of 4-[(2,4-Dinitrophenyl)sulfanyl]-n,n-diethylaniline typically involves the reaction of 2,4-dinitrophenylsulfanyl chloride with n,n-diethylaniline under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
4-[(2,4-Dinitrophenyl)sulfanyl]-n,n-diethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction of the nitro groups can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amino derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(2,4-Dinitrophenyl)sulfanyl]-n,n-diethylaniline has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and as a building block for more complex molecules.
Biology: The compound is employed in biochemical studies to investigate enzyme interactions and protein modifications.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-[(2,4-Dinitrophenyl)sulfanyl]-n,n-diethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups in the compound can participate in redox reactions, while the sulfanyl group can form covalent bonds with thiol groups in proteins, leading to modifications in their structure and function. These interactions can affect various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
4-[(2,4-Dinitrophenyl)sulfanyl]-n,n-diethylaniline can be compared with other similar compounds, such as:
2,4-Dinitrophenylsulfanyl derivatives: These compounds share the same core structure but differ in the substituents attached to the sulfanyl group.
n,n-Diethylaniline derivatives: These compounds have the same aniline moiety but differ in the substituents on the phenyl ring.
Dinitrophenyl compounds: These compounds contain the dinitrophenyl group but differ in the other functional groups attached to the phenyl ring.
The uniqueness of this compound lies in its combination of nitro, sulfanyl, and aniline groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
49674-95-5 |
|---|---|
Molekularformel |
C16H17N3O4S |
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
4-(2,4-dinitrophenyl)sulfanyl-N,N-diethylaniline |
InChI |
InChI=1S/C16H17N3O4S/c1-3-17(4-2)12-5-8-14(9-6-12)24-16-10-7-13(18(20)21)11-15(16)19(22)23/h5-11H,3-4H2,1-2H3 |
InChI-Schlüssel |
UOGXSIYIGMBCST-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[4-(Trifluoromethoxy)phenyl]pyridin-2-amine](/img/structure/B13988993.png)



![2-Thiazolamine, 4-chloro-5-[[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]-](/img/structure/B13989020.png)

![4-Bromo-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one](/img/structure/B13989027.png)
![6-(Bromomethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B13989035.png)
![1,1-Dimethyl-2-oxaspiro[4.5]decan-8-one](/img/structure/B13989037.png)
![2,2,2-Trifluoro-N-(4-fluorophenyl)-N-[2-(2,2,2-trifluoroacetamido)ethyl]acetamide](/img/structure/B13989046.png)

![Methyl 2-(1H-imidazol-1-yl)-8-(methylsulfonyl)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13989065.png)
![4-Hydroxy-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13989081.png)
![1-[(2H-1,3-Benzodioxol-5-yl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13989083.png)
